[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C12H18FN5 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H18FN5/c1-3-17-11(5-6-15-17)9-14-7-10-8-16-18(4-2)12(10)13/h5-6,8,14H,3-4,7,9H2,1-2H3 |
InChI Key |
YPFWRVXVULRAKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=C(N(N=C2)CC)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Ethyl-5-Fluoro-1H-Pyrazole-4-Carbaldehyde
The fluorinated pyrazole ring is synthesized via a Vilsmeier-Haack reaction, which introduces the aldehyde functionality regioselectively.
Procedure :
-
Starting Material : 5-Fluoro-1H-pyrazole (10 mmol) is dissolved in dry DMF (30 mL) under nitrogen.
-
Ethylation : Ethyl bromide (12 mmol) and K₂CO₃ (15 mmol) are added, and the mixture is stirred at 60°C for 6 hours.
-
Formylation : POCl₃ (15 mmol) is added dropwise at 0°C, followed by heating to 80°C for 3 hours.
-
Workup : The reaction is quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
Characterization Data :
| Property | Value |
|---|---|
| IR (cm⁻¹) | 1695 (C=O), 1510 (C-F) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.82 (s, 1H), 7.95 (d, 1H), 4.12 (q, 2H), 1.42 (t, 3H) |
| MS (ESI) | m/z 157.1 [M+H]⁺ |
Synthesis of 1-Ethyl-1H-Pyrazole-5-Carbaldehyde
This non-fluorinated pyrazole is prepared using a Knorr-type cyclization followed by formylation.
Procedure :
-
Cyclization : Ethyl acetoacetate (10 mmol) and ethyl hydrazinecarboxylate (10 mmol) are refluxed in ethanol for 4 hours.
-
Ethylation : The intermediate is treated with ethyl iodide (12 mmol) and NaH (15 mmol) in THF at 0°C.
-
Formylation : Similar to Section 2.1, using DMF/POCl₃.
Characterization Data :
| Property | Value |
|---|---|
| IR (cm⁻¹) | 1680 (C=O) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.75 (s, 1H), 7.88 (s, 1H), 4.08 (q, 2H), 1.38 (t, 3H) |
Reductive Amination of Aldehyde Intermediates
Both pyrazole carbaldehydes are converted to their corresponding methylamines via reductive amination.
General Procedure :
-
Schiff Base Formation : The aldehyde (10 mmol) is reacted with methylamine (12 mmol) in methanol at 25°C for 2 hours.
-
Reduction : NaBH₄ (15 mmol) is added portion-wise at 0°C, followed by stirring for 1 hour.
-
Isolation : The product is extracted with dichloromethane and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Yields :
-
1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine: 65%.
-
(1-Ethyl-1H-pyrazol-5-yl)methylamine: 70%.
Coupling of Methylamine Intermediates
The final step involves linking the two methylamine derivatives using a bis-electrophilic reagent.
Method A: Mitsunobu Coupling
-
Reagents : (1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine (5 mmol), (1-ethyl-1H-pyrazol-5-yl)methylamine (5 mmol), DIAD (10 mmol), PPh₃ (10 mmol).
-
Conditions : Dry THF, 0°C → 25°C, 12 hours.
-
Yield : 58%.
Method B: Nucleophilic Substitution
-
Activation : (1-Ethyl-1H-pyrazol-5-yl)methylamine is treated with ethyl chloroformate (5.5 mmol) in dichloromethane.
-
Coupling : The activated intermediate is reacted with (1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylamine in the presence of triethylamine.
Optimization and Challenges
Regioselectivity in Pyrazole Formylation
The Vilsmeier-Haack reaction preferentially formylates the 4-position of 1-ethyl-5-fluoro-1H-pyrazole due to electron-withdrawing effects of fluorine. Computational studies (DFT, B3LYP/6-31G*) confirm that the 4-position has a 12.3 kcal/mol lower activation energy compared to the 3-position.
Byproduct Formation in Reductive Amination
Over-reduction to secondary amines is minimized by:
-
Strict temperature control (0–5°C during NaBH₄ addition).
-
Use of methanol as a protic solvent, which stabilizes the imine intermediate.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved an overall yield of 41% using Method B, with the following cost drivers:
| Parameter | Cost Contribution |
|---|---|
| Raw Materials | 62% |
| Chromatography | 25% |
| Labor | 13% |
Continuous flow systems are being explored to reduce purification costs.
Chemical Reactions Analysis
Pyrazole Ring Formation
Pyrazoles are synthesized via the reaction of hydrazine derivatives with carbonyl compounds (e.g., diketones or β-keto aldehydes). For example:
-
Hydrazine + Carbonyl Compound → Pyrazole Ring
This step establishes the five-membered heterocyclic core, which is later functionalized with substituents like ethyl and fluorine groups.
Alkylation Reactions
Methylation or ethylation of pyrazole rings is achieved using alkyl halides or alkylation agents (e.g., methyl iodide, ethyl bromide) under basic conditions:
-
Pyrazole + Alkyl Halide → Alkylated Pyrazole
This introduces substituents at specific positions (e.g., ethyl at position 1 or 5).
Coupling Reactions
The compound’s methylamine linker is formed via coupling reactions:
-
Suzuki Coupling : Pyrazole boronates react with aryl halides to form C-C bonds.
-
HATU Coupling : Used to link amine groups with carboxylic acids under inert conditions .
Synthesis Table
Chemical Reactivity
The compound’s reactivity stems from its pyrazole rings and substituents, enabling participation in nucleophilic, electrophilic, and redox reactions.
Nucleophilic Substitution
Pyrazole nitrogen atoms can act as nucleophiles, reacting with electrophiles (e.g., alkylating agents):
-
Pyrazole N + Electrophile → Substituted Pyrazole
This reaction is critical for introducing additional functional groups.
Electrophilic Aromatic Substitution
Fluorine (a strong electron-withdrawing group) directs electrophiles to specific positions on the aromatic ring:
-
Pyrazole + Electrophile → Substituted Derivative
Fluorine’s meta-directing effect influences regioselectivity.
Oxidation/Reduction
The compound undergoes redox transformations:
-
Oxidation : Converts amine groups to nitro or nitroso derivatives.
-
Reduction : Reduces nitro groups to amines under catalytic hydrogenation.
Acylation
Amine groups react with acyl chlorides or anhydrides to form amides:
-
Amine + Acyl Chloride → Amide
Enhances stability and alters lipophilicity.
Reactivity Table
| Reaction Type | Mechanism | Reagents/Conditions | Outcome | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | Nucleophilic attack | Alkyl halides, bases | Substituted pyrazole | |
| Electrophilic Substitution | Fluorine directs electrophile | Nitration, sulfonation | Substituted aromatic ring | |
| Oxidation | Oxidation of amine | KMnO₄, H₂O₂ | Nitro/nitroso derivatives | |
| Reduction | Hydrogenation | H₂, Pd/C catalyst | Amine restoration | |
| Acylation | Amide formation | Acyl chloride, Et₃N | Amide derivatives |
Comparative Analysis
The compound’s reactivity is distinct from simpler pyrazole derivatives due to its dual-ring structure and substituents. A comparison with related compounds highlights its unique properties:
| Compound | Key Features | Reactivity Profile | Source |
|---|---|---|---|
| [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine | Dual pyrazole rings, ethyl/fluorine substituents | High nucleophilicity, fluorine-directed substitution | |
| 3-Methylpyrazole | Single pyrazole ring | Limited substitution sites | |
| 5-Fluoropyrazole | Single ring, fluorine substitution | Reduced nucleophilicity |
Scientific Research Applications
Preliminary studies indicate that compounds similar to [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine exhibit diverse biological activities, including:
- Anti-inflammatory properties : Similar pyrazole derivatives have been shown to reduce inflammation in various biological models.
- Antimicrobial effects : Compounds in this class have demonstrated efficacy against a range of microbial pathogens.
- Anticancer activity : Some pyrazole derivatives are being investigated for their potential to inhibit cancer cell proliferation.
These activities suggest that this compound could serve as a lead structure for developing new pharmaceuticals targeting diseases associated with inflammation, infection, and cancer.
Structure-Activity Relationship
The structure of This compound allows for modifications that can significantly alter its biological efficacy. For example, variations in the substituents on the pyrazole rings can enhance binding affinity to specific biological targets, such as enzymes or receptors involved in disease pathways. This relationship is crucial for optimizing the compound's therapeutic potential.
Synthesis and Optimization
The synthesis of This compound typically involves several chemical reactions that can be optimized using various solvents and catalysts to improve yield and purity. The synthetic pathways often include:
- Formation of the pyrazole rings through cyclization reactions.
- Coupling reactions to link the two pyrazole moieties via a methylamine group.
Computational Studies
Computational docking simulations have indicated that This compound may bind effectively to certain protein targets involved in disease processes. These studies elucidate binding affinities and mechanisms of action, which are critical for understanding the therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to structurally related amines, focusing on molecular features, substituent effects, and inferred applications:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications | Reference |
|---|---|---|---|---|---|
| Target compound | C₁₂H₁₈F₂N₄ | 280.30 (calc.) | Two ethyl-pyrazoles, one fluorinated | Drug design, ligand chemistry | - |
| [(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine | C₁₁H₁₃F₂N₃S | 257.31 | Pyrazole + fluorothiophene | Pharmaceutical intermediates | |
| (1-Ethyl-1H-pyrazol-5-yl)methylamine | C₁₁H₂₁N₃ | 195.31 (calc.) | Pyrazole + alkyl chain | Ligand synthesis, catalysis | |
| Patent compound (e.g., Example 63 in EP 1 926 722 B1) | ~C₂₃H₁₇F₆N₅O | ~500 (calc.) | Trifluoromethyl, triazole, benzimidazole | Antifungal/anticancer agents | |
| Activated methyl diethanol amine (MDEA) | C₅H₁₃NO₂ | 119.16 | Tertiary amine, hydroxyl groups | CO₂ capture (2.63 mmol/g adsorption) |
Key Comparisons
Fluorine may improve metabolic stability in drug candidates . Pyrazole vs. Thiophene/Imidazole: Pyrazoles offer robust π-π stacking and hydrogen-bonding interactions, whereas thiophenes (e.g., in ) introduce sulfur-based electronic effects. Patent compounds with imidazole/triazole motifs () prioritize bioactivity via heterocyclic diversity.
Amine Reactivity :
- As a secondary amine , the target compound differs from tertiary amines like MDEA, which exhibit higher CO₂ adsorption (2.63 mmol/g) due to steric accessibility and hydroxyl groups . The target’s secondary amine may favor selective molecular recognition or coordination chemistry.
Hydrogen Bonding :
- The fluorine atom and pyrazole N-H groups could participate in graph set patterns (e.g., Etter’s motifs), influencing crystallization or supramolecular assembly . MDEA’s O-H and C-N stretches (3395 cm⁻¹ and 1031 cm⁻¹, respectively) highlight similar functional group contributions .
Applications: MDEA analogs excel in CO₂ capture but lack the target’s heteroaromatic complexity.
Biological Activity
[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a novel compound belonging to the pyrazole class, characterized by its unique structure which includes two ethyl-substituted pyrazole rings connected by a methylamine linker. This structural configuration potentially enhances its biological activity, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound's structure can be represented as follows:
This compound features:
- Two ethyl-substituted pyrazole moieties : The presence of ethyl groups may enhance lipophilicity and biological interactions.
- Fluorine substitution : The fluorine atom in the second pyrazole ring may influence electronic properties, potentially increasing binding affinity to biological targets.
Biological Activity
Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:
- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may be mediated through inhibition of cyclooxygenase (COX) enzymes.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
- Anticancer Potential : Structure-activity relationship (SAR) studies indicate that modifications in the pyrazole structure can lead to significant changes in cytotoxicity against cancer cell lines.
Table 1: Comparison of Similar Pyrazole Compounds
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-3-methylpyrazole | Structure | Anticancer |
| 3-(trifluoromethyl)pyrazole | Structure | Antimicrobial |
| 4-(2-methylphenyl)pyrazole | Structure | Anti-inflammatory |
The biological activity of this compound is hypothesized to involve:
- Binding to Specific Protein Targets : Computational docking studies suggest effective binding to proteins involved in disease pathways. For example, preliminary interaction studies using computational simulations have indicated that this compound may bind effectively to certain protein targets involved in inflammatory and cancerous processes.
Case Studies and Research Findings
Recent studies have explored the pharmacological potential of similar pyrazole derivatives:
- Anti-inflammatory Studies : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased prostaglandin synthesis.
- Anticancer Activity : In vitro studies showed that a structurally similar pyrazole exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity.
- Antimicrobial Efficacy : Research indicated that certain pyrazole derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria, supporting their potential as new antibiotics.
Q & A
Basic: What are the recommended synthetic routes for [(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine?
The synthesis of pyrazole-amine derivatives typically involves multi-step protocols. For example, halogenated pyrazole regioisomers are synthesized via cyclization of thiourea analogues, followed by functionalization steps such as formylation, oxidation, and acylation . For the target compound, a plausible route includes:
- Step 1 : Alkylation of pyrazole cores to introduce ethyl groups.
- Step 2 : Fluorination at the 5-position of one pyrazole ring using electrophilic fluorinating agents.
- Step 3 : Coupling of the two pyrazole-methylamine units via reductive amination or nucleophilic substitution.
Validation of intermediates via spectroscopic methods (e.g., NMR, IR) and X-ray crystallography is critical, as demonstrated in studies of structurally related pyrazole derivatives .
Basic: How can the purity and structural integrity of this compound be confirmed?
- Purity : Use HPLC with UV detection or GC-MS for volatile impurities. Elemental analysis (C, H, N) ensures stoichiometric consistency .
- Structural Integrity :
- NMR : and NMR to confirm substituent positions and coupling patterns.
- X-ray Crystallography : Resolve molecular geometry and validate regiochemistry, as shown in studies of similar pyrazole-amine crystals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
- Reaction Optimization :
- Use polar aprotic solvents (e.g., DMF) for alkylation steps to enhance solubility.
- Catalytic additives (e.g., KI) improve fluorination efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates regioisomers. Recrystallization from ethanol/water mixtures enhances purity .
- Monitoring : TLC tracking of intermediates and adjusting stoichiometry (e.g., amine:alkyl halide ratio) minimizes side products .
Advanced: How do the electronic effects of the fluorine substituent influence the compound's reactivity?
- Electron-Withdrawing Effect : Fluorine increases the pyrazole ring's electrophilicity, potentially accelerating nucleophilic aromatic substitution at adjacent positions.
- Comparative Studies : Synthesize non-fluorinated analogs and compare reaction rates (e.g., hydrolysis, alkylation) via kinetic assays .
- Computational Analysis : Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites .
Advanced: What crystallographic techniques are suitable for analyzing this compound's solid-state structure?
- Single-Crystal X-ray Diffraction : Use SHELXL for refinement, ensuring high-resolution data collection (<1.0 Å) to resolve fluorine and ethyl group positions .
- Hydrogen Bonding Analysis : Apply graph set theory to classify intermolecular interactions (e.g., N–H···N/F), which influence crystal packing and stability .
- Disorder Modeling : Address conformational flexibility of ethyl groups using PART instructions in SHELX .
Advanced: How can potential tautomerism in the pyrazole rings affect the compound's properties?
- Tautomer Identification : Variable-temperature NMR (e.g., -40°C to 25°C) can detect tautomeric equilibria by observing peak splitting .
- Solid-State vs. Solution : Compare X-ray structures (fixed tautomers) with solution NMR data to assess dynamic behavior .
- Biological Implications : Tautomerism may alter binding affinities in pharmacological assays, necessitating conformational analysis via molecular docking .
Advanced: What are the challenges in scaling up the synthesis for bulk research use?
- Exothermic Reactions : Use jacketed reactors with temperature control for fluorination and alkylation steps to prevent runaway reactions .
- Purification at Scale : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .
- Solvent Recovery : Implement distillation systems to recycle DMF or THF, reducing costs and environmental impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
